4-Hydroxycarbaryl

描述

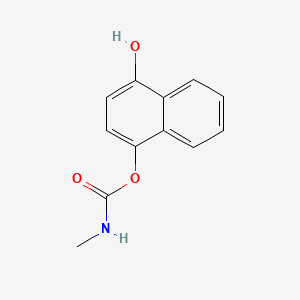

4-Hydroxycarbaryl, also known as 4-Hydroxy-1-naphthyl methylcarbamate, is a derivative of carbaryl, a widely used carbamate insecticide. The compound has the molecular formula C₁₂H₁₁NO₃ and is known for its role in the degradation pathway of carbaryl. It is characterized by the presence of a hydroxyl group at the fourth position of the naphthalene ring, which significantly influences its chemical behavior and biological activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxycarbaryl typically involves the hydroxylation of carbaryl. One common method is the reaction of carbaryl with hydroxylating agents under controlled conditions. For instance, the hydroxylation can be achieved using a combination of hydrogen peroxide and acetic acid, which introduces the hydroxyl group at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. One such method involves the initial synthesis of carbaryl, followed by selective hydroxylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Metabolic Formation via Hydroxylation

4-Hydroxycarbaryl forms primarily through cytochrome P450-mediated oxidation of carbaryl in mammals and microbial systems:

-

Key findings :

Hydrolysis to 1-Naphthol

This compound undergoes hydrolysis, similar to carbaryl, yielding 1-naphthol and methylamine:

-

Environmental stability :

Microbial Biodegradation Pathways

Burkholderia sp. C3 and Pseudomonas strains metabolize this compound via oxidative and hydrolytic pathways:

Key intermediates identified (GC-MS) :

| Metabolite | Pathway | Relative Abundance |

|---|---|---|

| This compound | Initial hydroxylation | Trace |

| Naphthalene-1,2-diol | Ring cleavage | 15–25% |

| Salicylic acid | Degradation of diol intermediates | 10–18% |

| Gentisic acid | Further oxidation | <5% |

-

Enzymatic drivers :

Conjugation Reactions in Mammals

This compound is detoxified via glucuronidation and sulfation in vertebrates:

Urinary metabolites in mammals :

| Species | This compound Glucuronide | 1-Naphthyl Glucuronide | 1-Naphthyl Sulfate |

|---|---|---|---|

| Rat | 4% | 15% | 8% |

| Human | <2% | 23% | 12% |

-

Toxicological significance : Conjugation reduces cholinesterase inhibition potential by 40–60% compared to parent carbaryl .

Oxidative Degradation in Environmental Matrices

Advanced oxidation processes (AOPs) degrade this compound efficiently:

Photocatalytic degradation (TiO₂/UV) :

| Parameter | Value |

|---|---|

| Degradation rate | 90% in 60 min |

| Major byproducts | Quinones, CO₂, H₂O |

Stability Under Storage Conditions

This compound is sensitive to UV light and elevated temperatures:

科学研究应用

Environmental Monitoring

Detection Methods:

4-Hydroxycarbaryl is significant in environmental monitoring as it can be used as a biomarker for carbaryl exposure. Various methods have been developed for its detection, including:

- Flow Injection-Chemiluminescence (FI/CL): This method allows for the sensitive detection of carbaryl and its metabolites, including this compound, in environmental samples. The FI/CL method demonstrated a limit of detection of 14.8 µg/L, showcasing its utility for rapid assessments in water quality monitoring .

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA techniques have been adapted for field use to detect carbaryl and its metabolites. These assays provide low detection limits (10 µg/L) and quick results (5 to 15 minutes) for environmental screening .

Toxicological Assessments

Toxicity Studies:

Toxicological evaluations reveal that this compound exhibits lower toxicity compared to carbaryl itself. In acute oral toxicity studies, the lethal dose for 50% of the population (LD50) was found to be 1190 mg/kg body weight, indicating a significantly reduced risk compared to carbaryl . Additionally, short-term dietary studies showed no adverse effects at high doses (1000 mg/kg body weight/day), suggesting that this compound may pose less risk in terms of toxicity .

Metabolic Studies:

Research into the metabolism of carbaryl has highlighted the formation of this compound as a minor metabolite. Studies on various crops have confirmed that the residues of carbaryl and its metabolites are well understood, further supporting the safety profile of this compound in agricultural contexts .

Agricultural Practices

Pesticide Development:

In agricultural settings, understanding the metabolites of pesticides like carbaryl is crucial for developing safer formulations. The information surrounding this compound aids in assessing the environmental impact and efficacy of pesticide applications. Carbaryl itself is widely used against a variety of pests in crops such as fruits and vegetables, with the knowledge of its metabolites assisting in regulatory assessments and safety evaluations .

Case Study 1: Environmental Impact Assessment

A study conducted on the use of carbaryl in agricultural fields demonstrated that monitoring its metabolites, including this compound, is essential for assessing long-term environmental impacts. The study utilized advanced detection methods to quantify metabolite levels in soil and water samples post-application, providing insights into residue persistence and potential ecological risks.

Case Study 2: Toxicity Evaluation

In a comparative toxicity study involving various carbamate compounds, researchers found that this compound exhibited significantly lower neurotoxic effects than its parent compound. This finding supports the potential for using this metabolite as a safer alternative or indicator in future pesticide formulations.

作用机制

The mechanism of action of 4-Hydroxycarbaryl involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects. This results in paralysis and eventual death of the insect .

相似化合物的比较

Similar Compounds

Carbaryl: The parent compound, widely used as an insecticide.

5-Hydroxycarbaryl: Another hydroxylated derivative of carbaryl.

Carbofuran: A related carbamate insecticide with similar mode of action.

Uniqueness

4-Hydroxycarbaryl is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity in various chemical reactions and influences its interaction with biological targets .

生物活性

4-Hydroxycarbaryl is a significant metabolite of the carbamate insecticide carbaryl, which is widely used in agricultural and domestic pest control. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential toxicity, and therapeutic applications.

This compound (C₁₂H₁₁NO₂) is characterized by its hydroxyl group, which enhances its reactivity and solubility in biological systems. This compound is primarily studied for its role in the metabolic pathways of carbamate insecticides and its interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, particularly in insects. This mechanism is similar to that of other carbamate pesticides, contributing to paralysis and death in target organisms .

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties due to its ability to inhibit AChE. In laboratory studies, it has been shown to be effective against various pest species, including aphids and beetles. The potency varies depending on the species and environmental conditions .

Mammalian Toxicity

While this compound is primarily toxic to insects, studies have also explored its effects on mammals. Chronic exposure to carbaryl (and by extension, its metabolites) has been linked to reproductive toxicity in laboratory animals. For instance, rats exposed to high doses exhibited dose-dependent reductions in sperm motility and count . However, studies have shown no significant adverse reproductive effects at lower doses .

| Study Type | Species | Dose | Observed Effects |

|---|---|---|---|

| Chronic Exposure | Rats | 50-100 mg/kg | Reduced sperm motility |

| Developmental Study | Rhesus Monkeys | Up to 20 mg/kg | No adverse reproductive effects |

| Long-term Exposure | Dogs | Up to 414 ppm | No significant health effects |

Environmental Impact

This compound has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation. Notably, it was found on the bark of treated white spruce trees but not on loblolly pine trees, indicating species-specific degradation pathways. This suggests that environmental factors can influence the degradation and persistence of this compound.

Case Study: Toxicity Assessment

A comprehensive assessment was conducted to evaluate the toxicity of this compound using various methodologies including Quantitative Structure-Activity Relationships (QSAR) modeling. This approach allowed researchers to predict potential toxic effects based on structural similarities with known toxic compounds. The findings indicated that while this compound shares some toxicological features with other carbamates, its overall risk profile may differ due to its specific metabolic pathways .

Regulatory Review

Regulatory bodies have reviewed the safety and efficacy of carbamate insecticides, including their metabolites like this compound. The Australian Pesticides and Veterinary Medicines Authority (APVMA) conducted a thorough review which highlighted the need for ongoing monitoring of these compounds in agricultural settings due to their potential impacts on non-target species and human health .

属性

IUPAC Name |

(4-hydroxynaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHCYHGQSQUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200629 | |

| Record name | 4-Hydroxycarbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-97-7 | |

| Record name | 1,4-Naphthalenediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycarbaryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycarbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARBARYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxycarbaryl formed?

A1: this compound is a metabolite generated during the breakdown of the insecticide carbaryl. Research indicates that specific cytochrome P450 enzymes, namely CYP1A1, CYP1A2, and CYP3A4, can metabolize carbaryl into this compound []. This metabolic process was observed in both genetically modified tobacco cell cultures expressing these human enzymes and commercially available bacterial enzyme preparations [].

Q2: Has this compound been detected in environmental samples?

A2: Yes, research has identified this compound on the bark of white spruce trees treated with carbaryl []. Interestingly, this metabolite was not detected on the bark of loblolly pine trees treated similarly, suggesting species-specific differences in carbaryl degradation [].

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) is a key technique used to identify and quantify this compound in biological samples []. Researchers utilize co-chromatography with standard this compound to confirm its presence and determine its concentration [, ].

Q4: What is the significance of studying carbaryl metabolites like this compound?

A4: Investigating carbaryl metabolites like this compound is crucial for understanding the environmental fate and potential impact of carbaryl insecticide. By identifying the specific metabolites produced by different organisms and environmental conditions, researchers can better assess the persistence and potential risks associated with carbaryl use [, ]. Additionally, understanding the metabolic pathways can help develop strategies for bioremediation of contaminated environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。